3-Ethynyl-5-(trifluoromethyl)benzoic acid

Catalog No.
S14056500
CAS No.
M.F
C10H5F3O2
M. Wt
214.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Ethynyl-5-(trifluoromethyl)benzoic acid

Product Name

3-Ethynyl-5-(trifluoromethyl)benzoic acid

IUPAC Name

3-ethynyl-5-(trifluoromethyl)benzoic acid

Molecular Formula

C10H5F3O2

Molecular Weight

214.14 g/mol

InChI

InChI=1S/C10H5F3O2/c1-2-6-3-7(9(14)15)5-8(4-6)10(11,12)13/h1,3-5H,(H,14,15)

InChI Key

GKWHSPIZHNPYNO-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=CC(=C1)C(F)(F)F)C(=O)O

3-Ethynyl-5-(trifluoromethyl)benzoic acid is a fluorinated aromatic compound characterized by the presence of an ethynyl group and a trifluoromethyl substituent on a benzoic acid framework. Its chemical formula is C9H5F3O2C_9H_5F_3O_2, and it features a carboxylic acid functional group that contributes to its acidic properties. The trifluoromethyl group enhances lipophilicity and bioactivity, making this compound of interest in medicinal chemistry and materials science.

Typical of carboxylic acids and aromatic compounds:

  • Esterification: Reaction with alcohols to form esters.
  • Acylation: The carboxylic acid can be converted to an acyl chloride using reagents like thionyl chloride, enabling further nucleophilic substitution reactions.
  • Nucleophilic Substitution: The trifluoromethyl group can stabilize negative charges, facilitating nucleophilic attack at the aromatic ring.
  • Coupling Reactions: The ethynyl group allows for coupling reactions, such as Sonogashira or Glaser reactions, which are valuable in synthesizing complex organic molecules.

The unique structure of 3-Ethynyl-5-(trifluoromethyl)benzoic acid imparts significant biological activity. Compounds with similar structures have been reported to exhibit:

  • Antiviral Properties: Some derivatives have shown inhibition of influenza A virus fusion, indicating potential as antiviral agents .
  • Antimicrobial Activity: Fluorinated benzoic acids are often investigated for their effectiveness against various bacterial strains .
  • Pharmacological Potential: The lipophilic nature of the trifluoromethyl group enhances the binding affinity to biological targets, making it a candidate for drug development .

Several methods exist for synthesizing 3-Ethynyl-5-(trifluoromethyl)benzoic acid:

  • Starting from Trifluoromethyl Benzoic Acid:
    • React 5-bromo-2-trifluoromethylbenzoic acid with ethynyl magnesium bromide in anhydrous conditions to introduce the ethynyl group .
  • Sonogashira Coupling:
    • Utilize palladium-catalyzed coupling between an aryl halide and an alkyne in the presence of a base to synthesize the compound efficiently.
  • Direct Fluorination:
    • Employ fluorination techniques on benzoic acid derivatives to introduce trifluoromethyl groups selectively.

3-Ethynyl-5-(trifluoromethyl)benzoic acid finds applications across various fields:

  • Pharmaceuticals: Used as an intermediate in the synthesis of active pharmaceutical ingredients due to its biological activity.
  • Material Science: Serves as a building block in the development of fluorinated polymers and materials with enhanced properties.
  • Organic Synthesis: Acts as a versatile reagent in organic synthesis, particularly in the formation of complex molecular architectures.

Interaction studies involving 3-Ethynyl-5-(trifluoromethyl)benzoic acid focus on its binding affinity with biological targets. Research has indicated that compounds with similar structures can interact effectively with proteins involved in viral replication and bacterial resistance mechanisms. These studies often utilize techniques such as:

  • Molecular Docking: To predict binding interactions with target proteins.
  • In Vitro Assays: To evaluate antimicrobial and antiviral efficacy.

Several compounds share structural similarities with 3-Ethynyl-5-(trifluoromethyl)benzoic acid, including:

Compound NameChemical FormulaUnique Features
3-Fluoro-5-(trifluoromethyl)benzoic acidC8H4F4O2C_8H_4F_4O_2Contains additional fluorine substituents enhancing lipophilicity .
3-Chloro-5-(trifluoromethyl)benzoic acidC8H4ClF3O2C_8H_4ClF_3O_2Chlorine substituent may alter reactivity patterns compared to fluorine .
3,5-Bis(trifluoromethyl)benzoic acidC9H4F6O2C_9H_4F_6O_2Features two trifluoromethyl groups, increasing electron-withdrawing effects .

Uniqueness

The presence of both ethynyl and trifluoromethyl groups in 3-Ethynyl-5-(trifluoromethyl)benzoic acid distinguishes it from other similar compounds. This combination enhances its reactivity and biological activity, making it particularly valuable in pharmaceutical applications.

XLogP3

2.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

214.02416388 g/mol

Monoisotopic Mass

214.02416388 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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